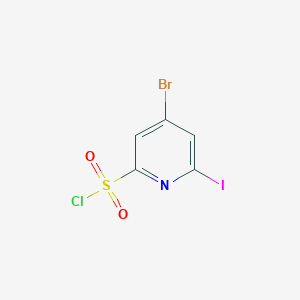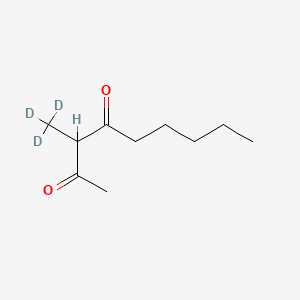
Ethyl beta-Alanine-2,2,3,3-d4 Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl beta-Alanine-2,2,3,3-d4 Ester is a deuterated derivative of ethyl beta-alanine ester. This compound is an ethyl ester of the non-essential amino acid beta-alanine, where the hydrogen atoms at positions 2, 2, 3, and 3 have been replaced with deuterium. It is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl beta-Alanine-2,2,3,3-d4 Ester can be synthesized through esterification reactions. One common method involves the reaction of beta-alanine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is often followed by purification steps, such as distillation or crystallization, to isolate the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl beta-Alanine-2,2,3,3-d4 Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form beta-alanine and ethanol.
Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Beta-alanine and ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl beta-Alanine-2,2,3,3-d4 Ester is used in a variety of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and mass spectrometry.
Biology: It is used in metabolic studies to trace the incorporation and transformation of beta-alanine in biological systems.
Medicine: Research into the pharmacokinetics and metabolism of beta-alanine and its derivatives.
Industry: Used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of ethyl beta-Alanine-2,2,3,3-d4 Ester involves its hydrolysis to beta-alanine and ethanol. Beta-alanine is a precursor to carnosine, a dipeptide that acts as a buffer in muscle tissue, helping to maintain pH levels during high-intensity exercise. The deuterated form allows for detailed studies of these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl beta-Alanine Ester: The non-deuterated form of the compound.
Beta-Alanine: The parent amino acid.
Ethyl Glycine Ester: Another amino acid ester with similar properties.
Uniqueness
Ethyl beta-Alanine-2,2,3,3-d4 Ester is unique due to the presence of deuterium atoms, which provide stability and allow for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
121.17 g/mol |
Nombre IUPAC |
ethyl 3-amino-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3/i3D2,4D2 |
Clave InChI |
GSQBIOQCECCMOQ-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])N |
SMILES canónico |
CCOC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


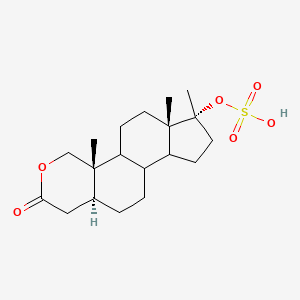
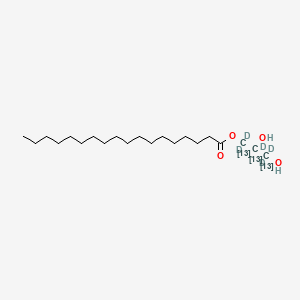
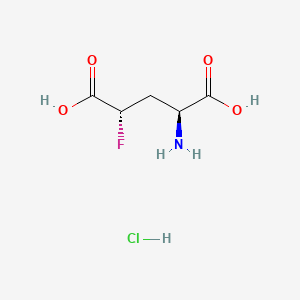


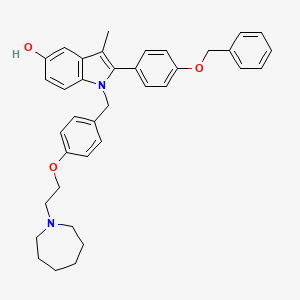
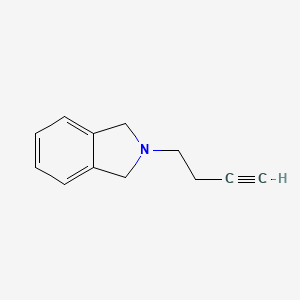
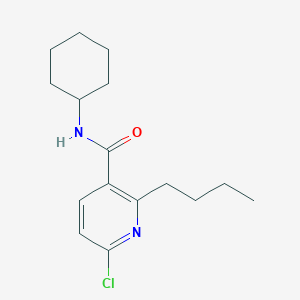
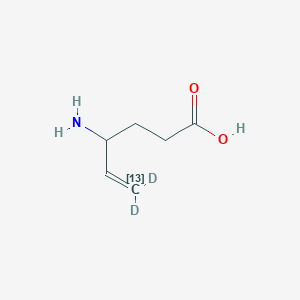
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
